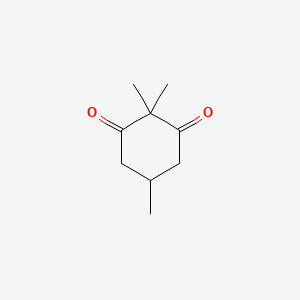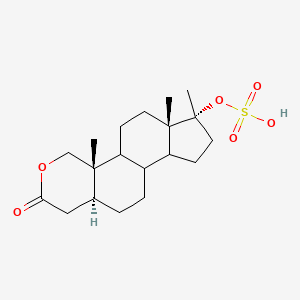
Empagliflozin Tetraacetoxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Empagliflozin Tetraacetoxy is a derivative of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin helps manage blood glucose levels by promoting the excretion of glucose through urine. The tetraacetoxy derivative is a modified form that may have unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of empagliflozin involves several steps, including the condensation of (S)-4-chloro-1-chloromethyl-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene with a substituted glucose derivative. The reaction is typically promoted by a composite organic metal reagent, such as a Grignard reagent or a lithium reagent, under controlled temperature conditions ranging from -78°C to -10°C . The tetraacetoxy derivative is synthesized by acetylating the hydroxyl groups of empagliflozin using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of empagliflozin involves optimizing the reaction conditions to improve yield and reduce byproducts. The process includes the preparation of the composite organic metal reagent, the condensation reaction, and the removal of protective groups. The acetylation step to produce the tetraacetoxy derivative is scaled up using large reactors and continuous flow systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Empagliflozin Tetraacetoxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Empagliflozin Tetraacetoxy has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential effects on glucose metabolism and cellular signaling pathways.
Wirkmechanismus
Empagliflozin Tetraacetoxy exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion through urine . The compound also affects various molecular targets and pathways, including the reduction of reactive oxygen species (ROS) production and improvement of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its cardiovascular benefits and use in heart failure treatment.
Ertugliflozin: Primarily used for managing type 2 diabetes.
Uniqueness
Empagliflozin Tetraacetoxy stands out due to its unique acetylated structure, which may confer additional stability and distinct pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other SGLT2 inhibitors .
Eigenschaften
Molekularformel |
C32H37ClO12 |
|---|---|
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
FOSXACRGMMUSHZ-SRTFTMACSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


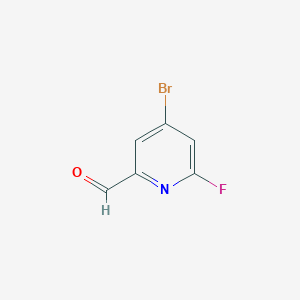
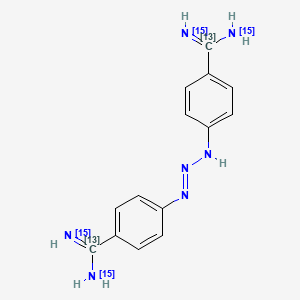
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
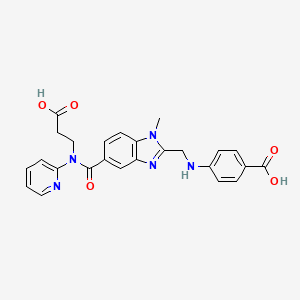
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
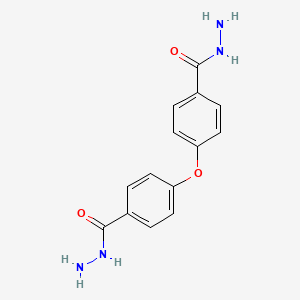
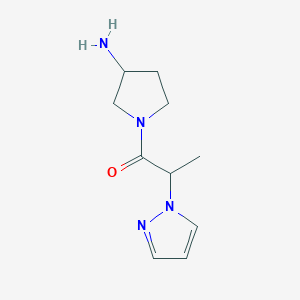
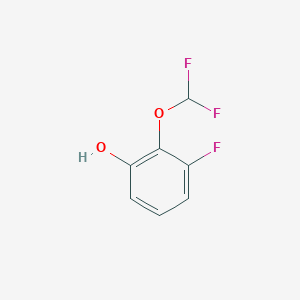
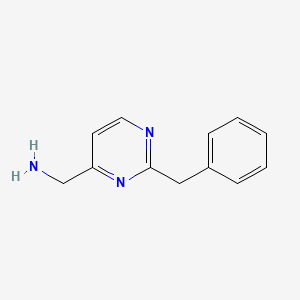
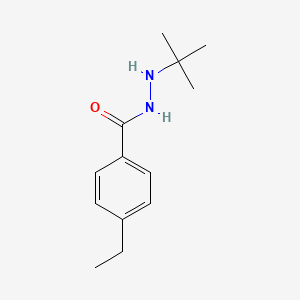
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
